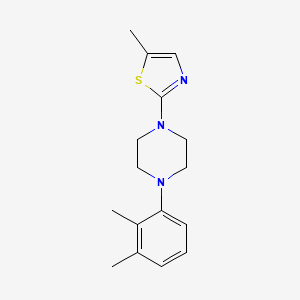![molecular formula C15H22ClN7 B12263797 5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263797.png)
5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group, a piperidine ring, and a triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazole moiety, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with the pyrimidine ring. Common reagents used in these reactions include various chlorinating agents, methylating agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated analogs .
Applications De Recherche Scientifique
5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-N-{1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine: Unique due to its specific substitution pattern and combination of functional groups.
Other triazole-containing compounds: Share the triazole moiety but differ in other structural aspects.
Piperidine derivatives: Similar in having the piperidine ring but may lack the triazole or pyrimidine components.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H22ClN7 |
|---|---|
Poids moléculaire |
335.83 g/mol |
Nom IUPAC |
5-chloro-N-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C15H22ClN7/c1-11-19-20-14(21(11)2)10-23-6-4-13(5-7-23)22(3)15-17-8-12(16)9-18-15/h8-9,13H,4-7,10H2,1-3H3 |
Clé InChI |
GGPYRMIGZLYRFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12263715.png)
![5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12263723.png)
![2-{4-[5-Bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12263731.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B12263745.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12263747.png)
![N-(prop-2-en-1-yl)-4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B12263753.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxypyridine](/img/structure/B12263768.png)
![4-[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B12263769.png)

![3-Tert-butyl-8-(furan-3-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12263779.png)
![2-(Morpholine-4-carbonyl)-4-[(pyridin-2-yl)methyl]morpholine](/img/structure/B12263786.png)
![4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12263790.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoroquinazoline](/img/structure/B12263795.png)
![2-[1-(3,5-Dimethoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B12263799.png)
